An In-Depth Technical Guide to the Chemical Properties of 3-Methyl-4-nitro-7-azaindole
An In-Depth Technical Guide to the Chemical Properties of 3-Methyl-4-nitro-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Methyl-4-nitro-7-azaindole in Medicinal Chemistry
3-Methyl-4-nitro-7-azaindole, with the CAS Number 4893-92-9, is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery.[1] As a derivative of 7-azaindole, it belongs to a class of compounds recognized as "privileged structures." This designation stems from their ability to serve as versatile scaffolds for the development of potent and selective modulators of various biological targets.[2][3] The 7-azaindole core is a bioisostere of indole, and the strategic placement of a nitrogen atom in the benzene ring portion can enhance solubility, modulate pKa, and provide an additional hydrogen bond acceptor, potentially leading to improved pharmacokinetic properties and target binding affinity.[4]
The introduction of a methyl group at the 3-position and a nitro group at the 4-position of the 7-azaindole core further diversifies its chemical personality. The methyl group can influence steric interactions within a binding pocket, while the electron-withdrawing nitro group significantly impacts the electronic distribution of the aromatic system, opening up unique avenues for chemical modification and functionalization. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Methyl-4-nitro-7-azaindole, offering field-proven insights for its application in research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Methyl-4-nitro-7-azaindole is fundamental to its application in synthetic chemistry and drug design. These properties dictate its behavior in various chemical environments and biological systems.
Molecular Structure and Basic Information:
| Property | Value | Source |
| IUPAC Name | 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | [1] |
| CAS Number | 4893-92-9 | [1] |
| Molecular Formula | C₈H₇N₃O₂ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| Appearance | Off-white to yellow solid | Inferred from related compounds |
| Melting Point | Not explicitly available in literature. | |
| Solubility | Expected to have moderate solubility in polar organic solvents like DMSO, DMF, and alcohols. Low solubility in water is anticipated. | Inferred from general azaindole properties |
Spectroscopic Data (Predicted and Inferred from Related Structures):
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyrrole rings, as well as a characteristic singlet for the methyl group. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating nature of the pyrrole nitrogen.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the nitro group (C4) is expected to be significantly downfield shifted.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the pyrrole ring (around 3300-3400 cm⁻¹), aromatic C-H stretches, and strong asymmetric and symmetric stretching vibrations for the nitro group (typically in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 177.16). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the bicyclic ring system.
Synthesis of 3-Methyl-4-nitro-7-azaindole
The synthesis of 3-Methyl-4-nitro-7-azaindole can be approached through multi-step sequences that construct the azaindole core and subsequently introduce the desired functional groups. A plausible and commonly employed strategy involves the initial synthesis of a substituted pyridine precursor, followed by the annulation of the pyrrole ring.
A logical synthetic pathway would commence with a suitably substituted pyridine, such as 2-amino-3-nitropyridine derivatives, which can then be elaborated to form the pyrrole ring. The starting material, 2-amino-4-methyl-3-nitropyridine, can be converted into a pyrrolyl derivative using 2,5-dimethoxytetrahydrofuran in glacial acetic acid, which upon subsequent cyclization, can afford the target compound.[1]
An alternative and powerful approach for the synthesis of the 7-azaindole nucleus involves transition metal-catalyzed cross-coupling reactions.[5] Methodologies such as the Sonogashira, Heck, and Suzuki couplings have proven effective in constructing the bicyclic system from appropriately functionalized pyridine precursors.[5]
The nitration of the 7-azaindole ring system is a key step. Direct nitration of 7-azaindole typically occurs at the C3 position of the electron-rich pyrrole ring. To achieve nitration at the C4 position on the pyridine ring, a common strategy involves the initial formation of the 7-azaindole N-oxide. The N-oxide deactivates the pyridine ring towards electrophilic attack to a lesser extent than the parent pyridine and directs nitration to the C4 position. Subsequent deoxygenation of the N-oxide would yield the 4-nitro-7-azaindole.
Below is a generalized, illustrative synthetic protocol based on established methodologies for azaindole synthesis and functionalization.
Experimental Protocol: Synthesis of 3-Methyl-4-nitro-7-azaindole (Illustrative)
Step 1: Synthesis of 3-Methyl-7-azaindole
A detailed protocol for the synthesis of substituted 7-azaindoles can be adapted from literature procedures, often involving the cyclization of a substituted aminopyridine. For instance, a one-pot reaction between 2-fluoro-3-methylpyridine and an appropriate aldehyde can yield 7-azaindole derivatives.[6]
Step 2: N-Oxidation of 3-Methyl-7-azaindole
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Dissolve 3-Methyl-7-azaindole in a suitable solvent such as acetic acid or dichloromethane.
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Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
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Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracting the product.
Step 3: Nitration of 3-Methyl-7-azaindole-N-oxide
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Dissolve the 3-Methyl-7-azaindole-N-oxide in concentrated sulfuric acid at 0 °C.
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Add a nitrating agent, such as fuming nitric acid, dropwise while maintaining the low temperature.
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Stir the reaction mixture at low temperature for a specified period, monitoring by TLC.
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Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.
Step 4: Deoxygenation of 3-Methyl-4-nitro-7-azaindole-N-oxide
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Dissolve the nitro-N-oxide in a suitable solvent like chloroform or acetic acid.
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Add a deoxygenating agent, such as phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃).
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Heat the reaction mixture to reflux until the reaction is complete as indicated by TLC.
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After cooling, work up the reaction to isolate the final product, 3-Methyl-4-nitro-7-azaindole.
Diagram: Synthetic Pathway to 3-Methyl-4-nitro-7-azaindole
Sources
- 1. Sci-Hub. Synthesis of 4-methyl pyrido (3,2-e) pyrrolo (1,2-a) pyrazines. / Chemical and Pharmaceutical Bulletin, 1988 [sci-hub.box]
- 2. mdpi.com [mdpi.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
